molecular formula C7H15ClN2O2 B6168080 (2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride CAS No. 347888-57-7

(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride

Cat. No. B6168080
CAS RN: 347888-57-7
M. Wt: 194.7
InChI Key:
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number and IUPAC name. It also includes its role or use in various applications .


Synthesis Analysis

This involves the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis .


Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the study of its reactivity, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Synthesis of Complex Natural Products

The compound is utilized in the synthesis of complex natural products, particularly diterpene alkaloids, which are known for their intricate three-dimensional structures and significant physiological activities, including anti-inflammatory, analgesic, cardiotonic, and anticancer properties . The synthesis of these compounds often involves challenging chemical reactions due to their structural complexity, and “(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride” serves as a key intermediate in these syntheses.

Conformational Studies in Solution

This compound is selected for computational studies to understand its conformational behavior in solutions . Such studies are crucial for designing molecules with specific shapes and properties, which can be important for applications like phase-transfer catalysis and extraction processes.

Chiral Induction in Stereoselective Synthesis

The compound plays a role as a chiral inductor in stereoselective reactions, such as the Biginelli reaction . This is particularly important in the field of asymmetric synthesis, where the creation of chiral centers with high enantiomeric excess is desired.

Development of Podands with Chiral Properties

Podands derived from this compound, containing oxygen atoms in the oxyethylene moiety, have been studied for their potential as chiral inductors . These podands can form lipophilic complexes with metal ions and organic molecules, finding applications in organic and analytical chemistry.

Molecular Dynamics Simulations

The compound is used in molecular dynamics simulations to evaluate the rotational energy barriers and energy differences between predominant conformer structures . This information is vital for understanding the stability and reactivity of molecular systems.

NMR Spectroscopy Analysis

The compound is also involved in theoretical evaluations of chemical shifts for various conformers, which are then compared with experimentally obtained NMR data . This helps in confirming the conformational behavior of the compound and its derivatives in different chemical environments.

Safety and Hazards

This involves the study of the compound’s toxicity, environmental impact, and precautions for handling and storage .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "N,N-dimethylformamide", "L-proline", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: L-proline is reacted with N,N-dimethylformamide in the presence of sodium hydroxide to form (2S)-2-(dimethylamino)pyrrolidine-1-carboxamide.", "Step 2: The resulting compound is then treated with methanol and hydrochloric acid to form (2S)-2-(dimethylamino)-4-methoxycarbonylpyrrolidine hydrochloride.", "Step 3: The final step involves the reduction of the methoxycarbonyl group to a hydroxyl group using sodium borohydride in the presence of water to yield (2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride." ] }

CAS RN

347888-57-7

Product Name

(2S,4R)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide hydrochloride

Molecular Formula

C7H15ClN2O2

Molecular Weight

194.7

Purity

95

Origin of Product

United States

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